3-Methoxybenzylmagnesium chloride

Catalog No.
S1902077
CAS No.
26905-40-8
M.F
C8H9ClMgO
M. Wt
180.91 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methoxybenzylmagnesium chloride

CAS Number

26905-40-8

Product Name

3-Methoxybenzylmagnesium chloride

IUPAC Name

magnesium;1-methanidyl-3-methoxybenzene;chloride

Molecular Formula

C8H9ClMgO

Molecular Weight

180.91 g/mol

InChI

InChI=1S/C8H9O.ClH.Mg/c1-7-4-3-5-8(6-7)9-2;;/h3-6H,1H2,2H3;1H;/q-1;;+2/p-1

InChI Key

FKRZJHINSOKNDI-UHFFFAOYSA-M

SMILES

COC1=CC=CC(=C1)[CH2-].[Mg+2].[Cl-]

Canonical SMILES

COC1=CC=CC(=C1)[CH2-].[Mg+2].[Cl-]

Synthesis of Organic Compounds

-Methoxybenzylmagnesium chloride (3-MBzMgCl) finds application in organic synthesis as a Grignard reagent. Grignard reagents are organometallic compounds containing a magnesium-carbon bond (Mg-C) that acts as a nucleophile. 3-MBzMgCl reacts with various carbonyl compounds (aldehydes, ketones, esters, etc.) to form new carbon-carbon bonds. This reaction is particularly useful for introducing a 3-methoxybenzyl group (C6H4CH2OCH3) into organic molecules. The 3-methoxybenzyl group can serve various purposes in organic synthesis, such as:

  • Protecting groups: The 3-methoxybenzyl group can be introduced as a protecting group to temporarily mask a reactive functional group during a synthesis. The protecting group can then be later removed under specific conditions to reveal the original functional group. PubChem: 3-Methoxybenzylmagnesium chloride, CID 11263864:
  • Modulating reactivity: The presence of the methoxy group (-OCH3) in the 3-methoxybenzyl group can influence the reactivity of the molecule. This can be advantageous in controlling the regioselectivity (directing the reaction to a specific site) and stereoselectivity (controlling the formation of stereoisomers) of subsequent reactions.

Commercially, 3-MBzMgCl is often available as a solution in an organic solvent, typically tetrahydrofuran (THF) or 2-methyltetrahydrofuran (2-MeTHF). These solutions are preferred due to the air and moisture sensitivity of Grignard reagents.

Current Research Applications

While detailed research specific to 3-Methoxybenzylmagnesium chloride might be limited due to the availability of other Grignard reagents, ongoing research in organic synthesis explores Grignard reagents for various applications, including:

  • Synthesis of complex natural products: Complex natural products often possess unique biological properties. Grignard reagents can be employed as building blocks in the synthesis of these intricate molecules.
  • Development of new pharmaceuticals: Grignard reagents can be used to introduce functional groups essential for pharmaceutical activity into drug candidates.
  • Materials science applications: Grignard reagents can be involved in the synthesis of novel materials with desired properties, such as conductivity or optical characteristics.

3-Methoxybenzylmagnesium chloride is an organomagnesium compound with the formula C8_8H9_9ClMgO. It is classified as a Grignard reagent, which are a group of highly reactive organometallic compounds formed by the reaction of magnesium with organic halides. This specific compound features a methoxy group (-OCH3_3) attached to a benzyl moiety, providing unique reactivity and properties that are valuable in organic synthesis.

3-Methoxybenzylmagnesium chloride is typically encountered as a solution in tetrahydrofuran (THF) or other suitable solvents. It is sensitive to air and moisture, necessitating careful handling under inert atmospheres to prevent degradation or unwanted reactions with water or oxygen .

, primarily due to its nucleophilic character. Key reactions include:

  • Nucleophilic Addition: This compound can react with carbonyl compounds such as aldehydes and ketones to form alcohols. For example, it can react with formaldehyde to yield 3-methoxybenzyl alcohol.
  • Reactions with Water: Upon exposure to water, 3-methoxybenzylmagnesium chloride will hydrolyze, producing the corresponding alcohol and magnesium hydroxide chloride:
    C8H9ClMgO+H2OC8H10O+Mg OH Cl\text{C}_8\text{H}_9\text{ClMgO}+\text{H}_2\text{O}\rightarrow \text{C}_8\text{H}_{10}\text{O}+\text{Mg OH Cl}
  • Formation of Other Organometallic Compounds: It can also react with other electrophiles, such as alkyl halides, leading to the formation of more complex organometallic species .

The synthesis of 3-methoxybenzylmagnesium chloride typically involves the reaction of magnesium turnings with 3-methoxybenzyl chloride in an anhydrous ether solvent such as tetrahydrofuran or diethyl ether. The general procedure can be outlined as follows:

  • Preparation of the Reaction Mixture: In an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are added to the solvent.
  • Addition of Alkyl Halide: A solution of 3-methoxybenzyl chloride is slowly added to the mixture while stirring.
  • Reaction Monitoring: The reaction is monitored for completion, often indicated by the disappearance of magnesium turnings.
  • Isolation: The resulting organomagnesium compound is typically used immediately in subsequent reactions or can be stored under inert conditions .

3-Methoxybenzylmagnesium chloride finds applications primarily in organic synthesis, particularly in:

  • Pharmaceutical Synthesis: As an intermediate in the preparation of various pharmaceuticals and biologically active compounds.
  • Material Science: It may be used in polymerization reactions or as a precursor for other functionalized materials.

Its unique reactivity allows for the introduction of methoxybenzyl groups into organic frameworks, facilitating diverse synthetic pathways .

Interaction studies involving 3-methoxybenzylmagnesium chloride focus on its reactivity with various electrophiles and functional groups. These studies highlight its ability to form stable products when reacting with carbonyl-containing compounds, but also emphasize its sensitivity to moisture and air, which can lead to decomposition or unwanted side reactions.

Such studies are crucial for understanding how best to utilize this reagent in synthetic strategies while mitigating risks associated with its reactivity .

Several compounds share structural characteristics or functional roles similar to those of 3-methoxybenzylmagnesium chloride. Notable examples include:

Compound NameFormulaKey Characteristics
Benzylmagnesium chlorideC7_7H7_7ClMgSimple benzyl group; widely used Grignard reagent
4-Methoxybenzylmagnesium chlorideC8_8H9_9ClMgSimilar structure; different methoxy position affects reactivity
Phenylmagnesium bromideC6_6H5_5BrMgReacts similarly but uses bromine instead of chlorine
Allylmagnesium bromideC3_3H5_5BrMgContains an allyl group; utilized for different synthetic pathways

Uniqueness: The presence of the methoxy group at the meta position distinguishes 3-methoxybenzylmagnesium chloride from other similar compounds, potentially influencing its nucleophilicity and selectivity in reactions compared to its ortho or para counterparts.

Traditional Batch Synthesis Protocols

Magnesium Activation and Halide Substrate Preparation

The formation of 3-methoxybenzylmagnesium chloride requires careful preparation of both magnesium metal and the organic halide substrate. Magnesium activation represents a critical initial step that determines the success of subsequent organometallic formation [5] [6] [7]. The metal surface must be rendered reactive through removal of the passivating oxide layer that naturally forms upon exposure to atmospheric conditions [8].

Conventional activation methods employ chemical activators including iodine crystals or 1,2-dibromoethane [5] [9] [8]. The addition of a small iodine crystal to magnesium turnings generates magnesium iodide in situ, which facilitates oxide layer dissolution and exposes fresh metallic surface [9] [8]. This activation process typically requires heating to 70°C to overcome the initial induction period [10]. Alternative activation approaches utilize Rieke magnesium, a highly reactive form prepared through reduction of magnesium salts with alkali metals [5] [7] [11] [12]. Rieke magnesium circumvents traditional activation requirements and enables Grignard formation at significantly lower temperatures, including preparation of benzylic systems that typically undergo homocoupling reactions at elevated temperatures [12].

The halide substrate, 3-methoxybenzyl chloride, requires preparation from 3-methoxybenzaldehyde through established synthetic routes [13] [14] [15]. The most efficient preparation involves a three-step sequence beginning with 3-hydroxybenzaldehyde methylation using methyl sulfate in aqueous sodium hydroxide to yield 3-methoxybenzaldehyde [14] [15]. Subsequent reduction with potassium borohydride produces 3-methoxybenzyl alcohol, which undergoes chlorination with hydrochloric acid to afford 3-methoxybenzyl chloride with purities exceeding 99% [14] [15].

Alternative halide preparation methods utilize thionyl chloride treatment of 3-methoxybenzyl alcohol in dichloromethane with catalytic dimethylformamide [16]. This protocol involves dropwise addition of thionyl chloride at 0°C followed by room temperature stirring for one hour [16]. The reaction mixture undergoes aqueous workup with saturated sodium bicarbonate solution and extraction with dichloromethane [16].

Solvent Systems for Optimal Reagent Formation

Ethereal solvents play an indispensable role in Grignard reagent stabilization through coordination to the magnesium center [17] [18]. Tetrahydrofuran represents the most widely employed solvent system due to its superior coordinating ability and appropriate boiling point for temperature control [17] [19]. The solvent's dielectric constant of 7.6 and boiling point of 66°C provide optimal conditions for both reagent formation and subsequent reactions [17].

SolventBoiling Point (°C)Dielectric ConstantAdvantagesDisadvantages
Tetrahydrofuran (THF)667.6High coordinating ability, wide temperature rangeModerate stability, peroxide formation
2-Methyltetrahydrofuran (2-MeTHF)806.2Renewable source, higher boiling point, better stabilityLower availability, higher cost
Diethyl Ether34.64.3Traditional choice, good solvating propertiesLow boiling point, limited temperature range
Dimethoxyethane (DME)857.2Strong chelating ability, enhanced stabilityHigher viscosity, slower reaction rates

2-Methyltetrahydrofuran has emerged as an environmentally sustainable alternative derived from renewable biomass sources [4] [20]. This solvent offers improved thermal stability and reduced peroxide formation compared to tetrahydrofuran, with a higher boiling point of 80°C enabling elevated reaction temperatures when required [4] [20]. The dielectric constant of 6.2 provides adequate solvation while maintaining compatibility with organomagnesium species [4].

Lithium chloride additives significantly enhance Grignard reagent reactivity through disruption of polymeric aggregates and improved solubility [21] [22]. The preparation of lithium chloride-tetrahydrofuran solutions involves stirring 42.3 grams of lithium chloride in 200 milliliters of dry tetrahydrofuran for one day, followed by addition of molecular sieves for water removal [23]. These "turbo-Grignard" formulations demonstrate enhanced reactivity toward challenging substrates and enable metal-halogen exchange reactions at ambient temperatures [21].

Temperature Control and Reaction Kinetics

Temperature control represents a fundamental aspect of safe and efficient Grignard synthesis due to the highly exothermic nature of organometallic formation [19] [24] [25]. Optimal reaction temperatures typically range from 0°C to 65°C depending on the specific synthetic phase and substrate reactivity [19] [10] [25].

Synthesis PhaseTemperature Range (°C)Critical ConsiderationsMonitoring Methods
Magnesium Activation0-25Prevent side reactionsIR thermometry
Initiation Period70-100Overcome oxide layerJacket temperature control
Main Reaction0-65Control exothermicityHeat release calorimetry
Continuous Flow Processing25-60Optimize residence timeInline temperature sensors
Quality Control SamplingAmbientMaintain reagent stabilityReal-time spectroscopy

The initiation phase requires heating to approximately 70°C to overcome the induction period associated with oxide layer removal [10] [25]. Once initiation occurs, characterized by visible gas evolution and color changes, the reaction mixture must be cooled to prevent runaway exothermic conditions [10] [25]. Calorimetric studies demonstrate that decreasing dosing rates from 2.0 to 0.5 grams per minute reduces thermal hazard classification from class 3 to class 1 [24].

Reaction kinetics studies reveal that Grignard formation follows complex mechanisms involving both mononuclear and dinuclear magnesium species [26]. Computational investigations indicate that the most reactive pathway involves dinuclear complexes with bridging chloride ligands, though mononuclear species may contribute under specific solvent conditions [26]. The dynamic role of coordinating solvents in modulating reaction barriers emphasizes the importance of maintaining appropriate solvent-to-substrate ratios [26].

Continuous Flow Synthesis Advancements

Telescoped Reactor Configurations

Continuous flow synthesis has revolutionized Grignard reagent preparation by providing enhanced temperature control, improved safety profiles, and reduced reaction times [27] [28] [29]. Telescoped reactor configurations enable sequential processing of multiple synthetic steps within a single continuous system, eliminating intermediate isolation and handling requirements [30] [28].

The fundamental design principle involves packed bed reactors containing activated magnesium metal through which organic halide solutions are continuously pumped [27] [29]. A typical configuration employs a double-walled cylindrical reactor with continuous oil circulation for precise temperature control [29]. The reactor contains magnesium shavings in deliberate excess to ensure rapid activation and consistent conversion rates [29].

Reactor TypeResidence Time Range (min)Throughput (mL/min)Temperature ControlConversion Efficiency (%)
Packed Bed Column2-100.1-5.0Jacket cooling85-95
Telescoped CSTR Series5-301.0-20.0External heat exchangers90-99
Microreactor Channel0.5-50.05-2.0Integrated heating elements80-90
Tube-in-Tube Configuration10-600.5-10.0Countercurrent flow85-95

Advanced configurations incorporate multiple reactor modules in series to achieve complete conversion while maintaining manageable heat release rates [29]. Pilot plant installations have demonstrated processing capabilities up to 20 liters per hour of reactant solution with consistent product quality [29]. The modular design permits straightforward scale-up from laboratory to production quantities through parallel reactor operation [27].

Integrated analytical systems enable real-time monitoring of Grignard concentration through attenuated total reflection infrared spectroscopy [27]. This capability provides immediate feedback for process optimization and ensures consistent product quality throughout extended production runs [27]. The combination of continuous processing with inline analytics represents a significant advancement over traditional batch methods [27].

Residence Time Optimization Strategies

Residence time optimization constitutes a critical design parameter that directly influences conversion efficiency, product selectivity, and overall process economics [31]. Computational fluid dynamics modeling reveals that residence time distribution significantly affects reactor performance, particularly in microfluidic systems where wall effects become pronounced [31].

The relationship between residence time and conversion follows predictable kinetic models that can be optimized through systematic variation of flow rates and reactor dimensions [30] [27]. Laboratory scale studies demonstrate that residence times between 2-5 minutes typically provide optimal conversion for most benzyl halide substrates [30] [27]. However, more challenging substrates may require extended residence times up to 30 minutes to achieve complete conversion [28].

Flow rate optimization involves balancing conversion requirements against thermal management constraints [24] [27]. Higher flow rates provide improved heat transfer characteristics but may compromise conversion efficiency due to insufficient contact time [27]. Conversely, reduced flow rates enable complete conversion but may lead to thermal accumulation and safety concerns [24].

Advanced optimization strategies employ design of experiments approaches to systematically evaluate the interaction between residence time, temperature, and substrate concentration [28]. These studies have identified optimal operating windows that maximize conversion while maintaining acceptable thermal profiles [28]. The implementation of feedback control systems enables automatic adjustment of process parameters to maintain optimal performance under varying feed conditions [28].

Quality Control Measures

Titration Methods for Concentration Determination

Accurate determination of Grignard reagent concentration represents an essential quality control requirement for both research and production applications [32] [23] [33]. Multiple titration methodologies have been developed to accommodate different analytical requirements and substrate types [23] [34] [35].

The iodine-lithium chloride method has emerged as the most versatile and accurate technique for Grignard concentration determination [32] [23] [35]. This protocol involves dissolving 50 milligrams of iodine in 1.0 milliliter of 0.5 molar lithium chloride in tetrahydrofuran solution [32] [23]. The Grignard reagent is then added dropwise until the characteristic brown iodine color disappears, indicating complete consumption [23] [35]. This method provides accuracy within ±0.02 molar and is applicable to all types of Grignard reagents [23].

MethodReagent ConcentrationDetection MethodAccuracy (±)Applicability
Iodine/Lithium Chloride50 mg I₂ in 1 mL THFColor change (brown to colorless)0.02 MUniversal for RMgX
Diphenylacetic Acid50 mg in 1 mL THFVisual endpoint0.01 MAlkyl lithium and RMgX
Acetophenone SpectrophotometricExcess acetophenoneUV absorption at 243 nm0.002 MAll Grignard types
Phenanthroline Colorimetric1 M s-butanol in xylenesRed to colorless transition0.05 MGeneral organometallics
Acid-Base HydrolysisDilute HClPhenolphthalein indicator0.05 MSimple Grignards

Alternative colorimetric titration employs phenanthroline indicator dissolved in the Grignard solution, producing a characteristic blood-red coloration [33]. Titration with 1 molar s-butanol in xylenes causes color transition from red to colorless or pale yellow at the endpoint [33]. This method proves particularly effective for lithium reagents and provides reliable results with proper technique [33].

Classical acid-base titration remains useful for routine analysis despite lower selectivity [34] [33]. The method involves hydrolysis of a measured Grignard aliquot with distilled water, followed by titration of the resulting magnesium hydroxide solution with standardized hydrochloric acid [33]. Phenolphthalein indicator enables visual endpoint detection, though accuracy is limited to approximately ±0.05 molar [33].

Spectrophotometric Analysis Techniques

Spectrophotometric methods offer superior precision and selectivity compared to classical titration approaches, particularly for automated quality control systems [34] [36] [37]. The acetophenone differential spectrophotometry method provides exceptional accuracy and is unaffected by Grignard decomposition products [34] [37].

The protocol involves preparing two identical solutions containing excess acetophenone in tetrahydrofuran [34] [37]. One solution receives the Grignard sample while the other serves as a reference blank [34] [37]. The decrease in acetophenone absorbance at 243 nanometers, measured against the reference solution, directly correlates with active Grignard concentration [34] [37]. This method achieves accuracy within ±0.002 molar and is suitable for all Grignard types [34] [37].

Automated spectrophotometric systems enable continuous monitoring of Grignard concentration during production processes [36]. These systems employ oxidation-reduction indicators such as 1,10-phenanthroline and measure transmittance changes at 540 millimicrons [36]. Calibration curves established using gravimetrically prepared standards enable direct concentration readout with accuracy comparable to traditional titration methods [36].

Hydrogen Bond Acceptor Count

3

Exact Mass

180.0192343 g/mol

Monoisotopic Mass

180.0192343 g/mol

Heavy Atom Count

11

Dates

Modify: 2023-08-16

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